2,4-Dichloro-7,8-difluoro-6-methylquinoline
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Overview
Description
2,4-Dichloro-7,8-difluoro-6-methylquinoline is a fluorinated quinoline derivative with the molecular formula C10H5Cl2F2N and a molecular weight of 248.06 g/mol . This compound is part of a broader class of fluorinated quinolines, which are known for their diverse applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7,8-difluoro-6-methylquinoline typically involves the cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method includes the reaction of 2,4-dihydroxy-6-fluoroquinoline with phosphorus oxychloride in acetonitrile at elevated temperatures (65-85°C) followed by purification through column chromatography .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions are also prevalent in industrial settings to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-7,8-difluoro-6-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: Displacement of chlorine or fluorine atoms.
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves nucleophiles like amines or thiols under basic conditions.
Cross-Coupling Reactions: Utilizes palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions include substituted quinolines with potential biological activities .
Scientific Research Applications
2,4-Dichloro-7,8-difluoro-6-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antibacterial agent.
Medicine: Explored for its antineoplastic and antiviral properties.
Industry: Utilized in the development of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7,8-difluoro-6-methylquinoline involves its interaction with specific molecular targets, such as enzymes. The incorporation of fluorine atoms enhances its biological activity by increasing its binding affinity to target proteins and improving its metabolic stability . The pathways involved often include inhibition of enzyme activity, leading to antibacterial or antineoplastic effects .
Comparison with Similar Compounds
- 2,4-Dichloro-6-fluoroquinoline
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 7-bromo-2,4-dichloro-6,8-difluoro-3-methylquinoline
Uniqueness: 2,4-Dichloro-7,8-difluoro-6-methylquinoline stands out due to its unique combination of chlorine and fluorine substitutions, which confer enhanced biological activity and stability compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H5Cl2F2N |
---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
2,4-dichloro-7,8-difluoro-6-methylquinoline |
InChI |
InChI=1S/C10H5Cl2F2N/c1-4-2-5-6(11)3-7(12)15-10(5)9(14)8(4)13/h2-3H,1H3 |
InChI Key |
CMXMCSAKGRJSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1F)F)N=C(C=C2Cl)Cl |
Origin of Product |
United States |
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